![molecular formula C11H21NO4 B13565630 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective reactions at other sites in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Boc group. This can be achieved by reacting hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid.
Amide Formation: N,N’-diisopropylcarbodiimide, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution: Various electrophiles and leaving groups.
Major Products
Hydrolysis: Removal of the Boc group yields the free amino acid.
Amide Formation: Produces amides with various carboxylic acids.
Substitution: Yields substituted amino acids depending on the electrophile used.
科学的研究の応用
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other complex organic molecules.
Biology: Studied for its role in protein engineering and modification.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amino group can engage in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution .
類似化合物との比較
Similar Compounds
6-(Boc-amino)hexanoic acid: Another Boc-protected amino acid with a similar structure and reactivity.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChIキー |
GLSFCJXZXGIQQZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
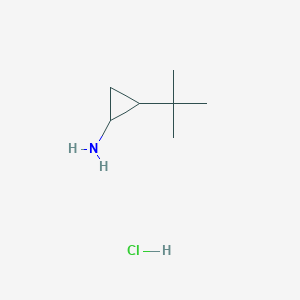
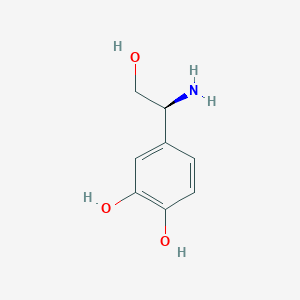
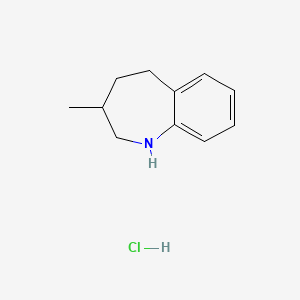
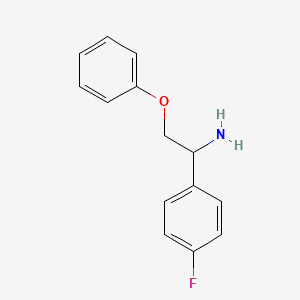
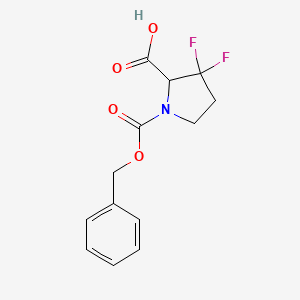
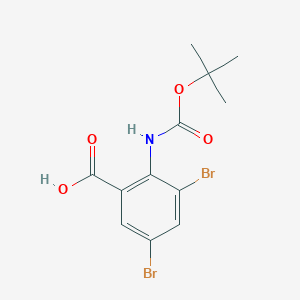
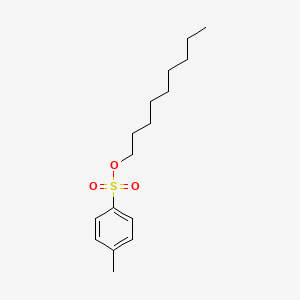
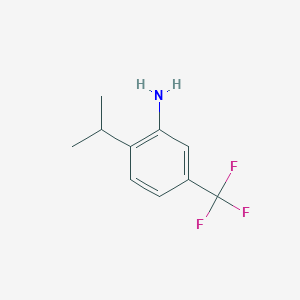
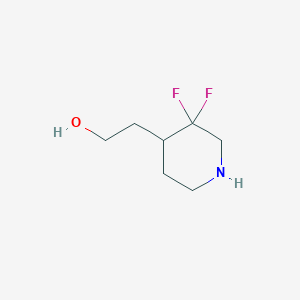
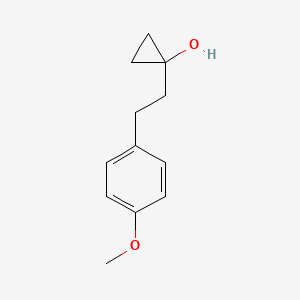
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
